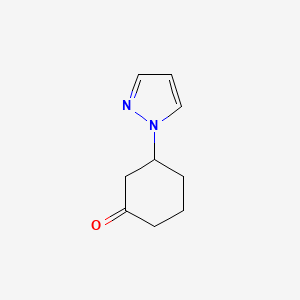
3-amino-5-ethoxy-N-methylbenzamide
Descripción general
Descripción
3-amino-5-ethoxy-N-methylbenzamide (AEMB) is a chemical compound with a wide range of applications in scientific research. It is a highly versatile compound with numerous potential applications in both biomedical and industrial research. AEMB is a derivative of benzamide, and is synthesized through a process of condensation with ethylenediamine. This compound has been studied extensively in the scientific community, and its biochemical and physiological effects have been well-documented.
Aplicaciones Científicas De Investigación
Insect Repellent Research
One of the notable applications of substances related to 3-amino-5-ethoxy-N-methylbenzamide is in the field of insect repellency. For instance, studies on N,N-diethyl-3-methylbenzamide (DEET) have explored its broad-spectrum insect repellent qualities, behavioral effects, and potential toxicological responses in specific insects like Rhodnius prolixus, a primary vector of Chagas disease. These investigations delve into the substance's repellency levels, its interaction with other compounds, and the potential implications for controlling insect vectors of diseases (Alzogaray, 2015).
Neurotropic Research
In the field of neurology, derivatives of benzamide, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, have shown promising results in psycho- and neurotropic properties. These substances have been evaluated for specific sedative effects, anti-amnesic activity, and potential antihypoxic effects, marking them as candidates for more profound studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Gastrointestinal Research
Compounds like 3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide have been studied for their potential antiulcer effects in experimental gastric and duodenal ulcers. Such research evaluates the compound's ability to inhibit various types of induced ulcers, possibly offering insights into new antiulcer compounds with effects on both aggressive and defensive factors in gastric health (Asano et al., 1990).
Pharmacological Research
In the realm of pharmacology, the study of substances like 3-aminobenzamide and its effects on cytochrome P450-dependent metabolism of chemicals has been a focus. This includes examining the toxicity of specific herbicides in the olfactory mucosa and exploring the potential of such compounds as inhibitors of metabolic activation processes (Eriksson, Busk, & Brittebo, 1996).
Propiedades
IUPAC Name |
3-amino-5-ethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-9-5-7(10(13)12-2)4-8(11)6-9/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPSDSJNIXUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-ethoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)








![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)